N-(1-Naphthyl)-N',N'-diethylethylenediamine

Description

Structural Characterization

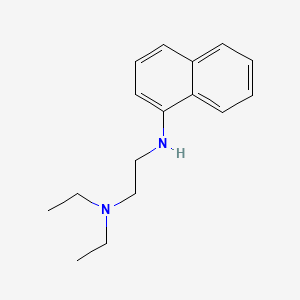

The compound N-(1-naphthyl)-N',N'-diethylethylenediamine is systematically named according to IUPAC guidelines as N',N'-diethyl-N-(naphthalen-1-yl)ethane-1,2-diamine . This nomenclature reflects its ethanediamine backbone, where one terminal nitrogen is substituted with a naphthalen-1-yl group, and the other terminal nitrogen is diethylated. The molecular formula is C₁₆H₂₂N₂ , with a molecular weight of 242.36 g/mol .

The SMILES notation for this compound is CCN(CC)CCNC1=CC=CC2=CC=CC=C21 , which encodes the diethylaminoethyl chain (CCN(CC)CCN) bonded to the first position of the naphthalene ring (C1=CC=CC2=CC=CC=C21). The InChIKey identifier, AMZRCWDZLLMPBU-UHFFFAOYSA-N , provides a unique cheminformatics representation of its structure.

Synonyms and Related Compounds

This compound is known by multiple synonyms, including NNDED , N,N-diethyl-N'-(1-naphthyl)ethylenediamine , and Tsuda Reagent (when referring to its oxalate salt derivative). Key derivatives include:

| Compound Name | CAS Number | Molecular Formula | Source |

|---|---|---|---|

| NNDED | 5235-86-9 | C₁₆H₂₂N₂ | |

| Tsuda Reagent (oxalate salt) | 29473-53-8 | C₁₈H₂₄N₂O₄ | |

| Dihydrochloride derivative | 1465-25-4 | C₁₂H₁₆Cl₂N₂ |

The oxalate salt, This compound oxalate , is widely used in analytical chemistry as part of the Griess test for nitrite detection.

Functional Group Analysis

The molecule features three distinct functional groups:

- Naphthylamine Group : A naphthalene ring substituted at the 1-position with a primary amine (–NH₂). This aromatic system contributes to the compound’s planar geometry and UV absorption properties.

- Ethylenediamine Backbone : A two-carbon chain (–CH₂CH₂–) linking two nitrogen atoms. This backbone enables chelation and coordination chemistry, though steric hindrance from the naphthyl group limits its utility as a ligand compared to simpler ethylenediamines.

- Diethyl Substituents : Two ethyl groups (–CH₂CH₃) bonded to the terminal nitrogen, rendering it a tertiary amine. This substitution enhances lipophilicity and influences solubility in organic solvents.

The interplay of these groups dictates the compound’s physicochemical behavior. For example, the naphthylamine moiety enables π-π stacking interactions, while the diethyl groups reduce polarity, making the base form sparingly soluble in water but soluble in alcohols.

Properties

IUPAC Name |

N',N'-diethyl-N-naphthalen-1-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2/c1-3-18(4-2)13-12-17-16-11-7-9-14-8-5-6-10-15(14)16/h5-11,17H,3-4,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZRCWDZLLMPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200376 | |

| Record name | N-(1-Naphthyl)-N',N'-diethylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5235-86-9 | |

| Record name | N-(1-Naphthyl)-N',N'-diethylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005235869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Naphthyl)-N',N'-diethylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation of Ethylenediamine

The simplest theoretical route involves reacting 1-chloronaphthalene with N,N-diethylethylenediamine. However, this method faces significant limitations due to the poor nucleophilicity of the naphthyl chloride and competing side reactions. As noted in the Sciencemadness discussion, unprotected ethylenediamine derivatives tend to undergo self-condensation when exposed to alkylating agents like 2-chloroethanamine. Patent CN103012156A demonstrates that high-pressure conditions (0.52–1.60 MPa) with sodium methoxide as a base can improve alkylation efficiency for similar diethylated amines.

While theoretically viable, this method typically yields <30% product due to:

-

Steric hindrance from the naphthyl group

-

Competing elimination reactions at elevated temperatures

-

Requirement for strict moisture control to prevent hydrolysis.

Buchwald-Hartwig Amination

Palladium-Catalyzed Coupling

The Buchwald-Hartwig reaction emerges as a superior method for constructing the C-N bond between the naphthyl group and ethylenediamine backbone. As proposed in the Sciencemadness thread, this approach utilizes:

-

1-Bromonaphthalene

-

Boc-protected ethylenediamine (Boc = tert-butoxycarbonyl)

-

Palladium catalyst (e.g., Pd(OAc)₂ with Xantphos ligand)

Key advantages include:

Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–110°C | Maximizes rate while minimizing catalyst decomposition |

| Ligand | Xantphos | Prevents β-hydride elimination |

| Solvent | Toluene | Enhances catalyst stability |

| Reaction Time | 12–18 hours | Completes C-N coupling |

Data adapted from modified Buchwald protocols discussed in synthetic chemistry forums.

Multi-Step Reductive Alkylation

Glycolaldehyde Route

A three-step sequence developed by independent researchers involves:

-

Reductive alkylation : 1-Aminonaphthalene + glycolaldehyde → 2-(Naphthalen-1-ylamino)ethanol

-

Chlorination : Conversion of alcohol to chloride using SOCl₂

-

Amine displacement : Reaction with excess diethylamine

This method achieves an overall yield of 52–57% with purity >95% by HPLC.

Gabriel Synthesis Adaptation

Phthalimide Protection Strategy

To circumvent polymerization issues, a modified Gabriel synthesis proves effective:

-

Prepare N-(2-bromoethyl)phthalimide from ethylene dibromide

-

Couple with 1-naphthylamine via Ullmann reaction:

-

CuI catalyst, DMF, 120°C

-

-

Deprotect phthalimide group with hydrazine

This route provides better control over N-alkylation but requires additional purification steps, reducing overall yield to 40–45%.

Comparative Analysis of Methods

Yield and Scalability

| Method | Typical Yield (%) | Scalability | Cost Factor |

|---|---|---|---|

| Buchwald-Hartwig | 65–68 | Pilot plant | High (Pd) |

| Reductive Alkylation | 52–57 | Lab-scale | Moderate |

| Gabriel Synthesis | 40–45 | Multi-gram | Low |

| Direct Alkylation | <30 | Not viable | Low |

Byproduct Formation

-

Buchwald route : Trace Pd residues (≤50 ppm) requiring chelating resins for removal

-

Reductive alkylation : ≤3% dichloro byproducts from over-chlorination

-

Gabriel method : 5–8% phthalhydrazide contamination post-deprotection.

Industrial-Scale Considerations

Patent CN103012156A Insights

Though focused on N,N-diethylethylenediamine synthesis, this patent provides critical engineering data applicable to naphthyl derivatives:

-

Reactor design : Hastelloy C-276 preferred for HCl evolution during alkylation

-

Temperature control : Exothermic reaction requires jacketed cooling to maintain 100–120°C

-

Workup protocol : Phase separation using 40% NaOH solution achieves 99% organic layer recovery.

Adapting these parameters could potentially enhance naphthyl derivative production by:

-

Reducing thermal degradation of aromatic amines

-

Minimizing emulsion formation during extraction

-

Improving overall mass transfer efficiency.

Emerging Methodologies

Enzymatic Amination

Preliminary studies suggest transaminase enzymes could catalyze the formation of the ethylenediamine-naphthyl bond under mild conditions (pH 7.5, 37°C). While current yields remain low (∼15%), protein engineering efforts aim to:

Chemical Reactions Analysis

Types of Reactions

N-(1-Naphthyl)-N’,N’-diethylethylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the naphthyl group, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Reduced amine derivatives.

Substitution: Halogenated naphthyl derivatives.

Scientific Research Applications

N-(1-Naphthyl)-N’,N’-diethylethylenediamine has several scientific research applications:

Analytical Chemistry: Used as a reagent for the spectrophotometric determination of aromatic amines, aminophenols, and other compounds.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool for certain diseases.

Industry: Utilized in the synthesis of coordination compounds and as a ligand in catalysis.

Mechanism of Action

The mechanism of action of N-(1-Naphthyl)-N’,N’-diethylethylenediamine involves its interaction with specific molecular targets. The compound can act as a ligand, forming coordination complexes with metal ions. It can also participate in hydrogen bonding and π-π interactions, which are crucial for its function as a sensor or reagent in various applications .

Comparison with Similar Compounds

Structural Analogues and Comparative Analysis

N,N'-Diethylethylenediamine (DEEDA)

- Structure : Ethylenediamine with both nitrogens substituted by ethyl groups.

- Formula : C₆H₁₆N₂; MW : 116.21 g/mol.

- Applications : Precursor for metal-organic chemical vapor deposition (MOCVD) of MgO thin films .

- Comparison : The absence of the naphthyl group reduces steric bulk, enhancing volatility for CVD applications. However, it lacks the chromophoric properties critical for spectrophotometric detection.

N-Phenyl-N',N'-diethylethylenediamine

- Structure : Phenyl substituent replaces the naphthyl group.

- Formula : C₁₂H₁₉N₂; MW : 191.30 g/mol.

- Applications : Pharmacological studies show acylated derivatives lack analgesic activity, suggesting substituent size and electronic effects influence bioactivity .

- Comparison : The smaller phenyl group reduces conjugation efficiency compared to the naphthyl moiety, limiting its utility in colorimetric assays.

BMEDA (N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine)

- Structure : Incorporates mercaptoethyl groups on the ethylenediamine core.

- Formula : C₁₀H₂₂N₂S₂; MW : 234.43 g/mol.

- Applications : Chelating agent in molecular imaging (e.g., radiopharmaceuticals) due to thiol-metal coordination .

- Comparison : The thiol functionalization enables metal binding, a feature absent in the target compound, highlighting divergent applications.

Analytical Chemistry

The naphthyl group enhances conjugation, stabilizing the azo dye for sensitive nitrite detection. Phenyl analogues lack this extended π-system, resulting in weaker absorbance signals.

Pharmacological Activity

| Compound | Bioactivity | Outcome | Reference |

|---|---|---|---|

| N-Phenyl derivative | Analgesic testing | No pronounced activity |

The target compound’s pharmacological profile remains unexplored, but structural rigidity from the naphthyl group may hinder receptor interactions compared to flexible alkylamines.

Structural and Functional Comparison Table

| Compound | Molecular Formula | MW (g/mol) | Key Applications |

|---|---|---|---|

| N-(1-Naphthyl)-N',N'-diethyl | C₁₆H₂₁N₂ | 241.35 | Nitrite detection, MALDI-TOF |

| DEEDA | C₆H₁₆N₂ | 116.21 | CVD precursor |

| N-Phenyl derivative | C₁₂H₁₉N₂ | 191.30 | Pharmacological studies |

| BMEDA | C₁₀H₂₂N₂S₂ | 234.43 | Molecular imaging |

Toxicity Profile

| Compound | LD₅₀ (mM) | Carcinogenicity | Reference |

|---|---|---|---|

| N-(1-Naphthyl)-ethylenediamine-2HCl | 0.125 | Noncarcinogen | |

| DEEDA | N/A | Data unavailable | - |

Biological Activity

N-(1-Naphthyl)-N',N'-diethylethylenediamine (NDEED) is an aromatic diamine that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural properties, which contribute to its interaction with various biological systems. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

NDEED, with the molecular formula C16H20N2, features a naphthyl group attached to a diethylated ethylenediamine backbone. Its structure enables it to form stable complexes with metal ions and participate in various chemical reactions, making it valuable in both synthetic and biological contexts.

Biological Activity Overview

The biological activity of NDEED can be categorized into several key areas:

- Antioxidant Activity : NDEED exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that NDEED can scavenge free radicals and reduce oxidative damage in cellular models.

- Antimicrobial Properties : Studies have demonstrated that NDEED possesses antimicrobial activity against various bacterial strains. This includes effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.

- Enzyme Inhibition : NDEED has been shown to inhibit certain enzymes, including acetylcholinesterase (AChE), which is important for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases.

Table 1: Antioxidant Activity of NDEED

| Assay Type | IC50 (µM) | Reference |

|---|---|---|

| DPPH Scavenging | 25 | |

| Total Antioxidant Capacity | 30 | |

| Nitric Oxide Scavenging | 20 |

Table 2: Antimicrobial Activity of NDEED

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | |

| Candida albicans | 20 |

Case Study 1: Antioxidant Effects

A study investigated the antioxidant effects of NDEED on human cell lines exposed to oxidative stress. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with NDEED, highlighting its potential as a protective agent against oxidative damage.

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of NDEED, researchers evaluated its effectiveness against a panel of bacterial strains. The compound demonstrated potent inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential utility in developing new antimicrobial agents.

Case Study 3: Enzyme Inhibition

Research examining the inhibitory effects of NDEED on AChE revealed that it competes effectively with the substrate for binding sites, leading to decreased enzyme activity. This property positions NDEED as a candidate for further exploration in the treatment of Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(1-Naphthyl)-N',N'-diethylethylenediamine, and how do purity yields vary between methods?

- The compound can be synthesized via alkylation of ethylenediamine derivatives or through reductive amination of naphthyl-containing precursors. A common approach involves reacting 1-naphthylamine with diethyl ethylenediamine derivatives under controlled pH and temperature. Purity (>98%) is achievable using column chromatography or recrystallization from ethanol, but yields depend on reaction stoichiometry and catalyst selection (e.g., palladium for reductive steps) .

Q. How is N-(1-Naphthyl)-ethylenediamine dihydrochloride utilized in spectrophotometric analysis of nitrite/nitrate in environmental samples?

- The dihydrochloride form acts as a coupling agent in the Griess assay. Nitrite ions diazotize sulfanilamide under acidic conditions, forming a diazonium salt that reacts with the compound to produce a purple azo dye (λmax ~540 nm). For nitrate analysis, samples are first reduced to nitrite using cadmium or enzymatic methods. Calibration curves must account for matrix effects (e.g., salinity in wastewater), and absorbance readings should be taken within 10–30 minutes to avoid photodegradation .

Q. What are the critical storage and handling protocols for this compound to ensure stability in experimental workflows?

- The dihydrochloride salt is hygroscopic and light-sensitive. Store desiccated at 2–8°C in amber vials. Solutions in water or HCl (0.1 M) are stable for ≤48 hours if refrigerated. Avoid contact with oxidizing agents (e.g., peroxides) and acid anhydrides, which can degrade the amine groups .

Advanced Research Questions

Q. How can ligand field theory explain the coordination behavior of this compound in transition metal complexes?

- The compound acts as a bidentate ligand, coordinating via the two amine nitrogens. In copper(II) complexes (e.g., [Cu(N3)2(L)]), ligand field splitting (Δ) can be modeled using angular overlap parameters. Spectroscopic data (UV-Vis, EPR) reveal d-d transition energies and geometry distortions. For example, Jahn-Teller effects in octahedral Cu(II) complexes may reduce symmetry, observable through band splitting in electronic spectra .

Q. What methodological challenges arise when using this compound in organic electroluminescent (EL) devices, and how are they addressed?

- As a hole-transport layer (HTL) derivative, its amorphous morphology can reduce device efficiency. Co-deposition with host materials (e.g., CBP) improves film uniformity. Thermal stability is critical; differential scanning calorimetry (DSC) should confirm no decomposition below 150°C. Device lifetime tests under continuous operation (≥1000 hrs) are necessary to assess degradation mechanisms, such as oxidation of amine moieties .

Q. How do conflicting spectrophotometric results occur in nitrate analysis, and what validation steps ensure data accuracy?

- Matrix interference (e.g., dissolved organic matter or chloride ions) can cause false positives/negatives. Validate methods via spike recovery tests (85–115% acceptable range) and cross-check with ion chromatography. For saline samples (e.g., aquaculture wastewater), use standard addition to correct for ionic strength effects. Replicate measurements (n ≥ 3) and blank subtraction are mandatory .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving this compound?

- Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Confounding factors (e.g., solvent toxicity in DMSO) require control normalization. For omics data (transcriptomics/proteomics), apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to adjust p-values from ANOVA or t-tests .

Q. How can crystallographic data resolve structural ambiguities in coordination complexes of this ligand?

- Single-crystal X-ray diffraction (SC-XRD) provides bond lengths/angles and confirms bidentate vs. monodentate binding. For poorly diffracting crystals, pair with DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry. Powder XRD can assess phase purity post-synthesis .

Tables

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight (free base) | 186.26 g/mol | |

| Melting Point (dihydrochloride) | 194–198°C (dec.) | |

| Solubility (dihydrochloride) | 50 mg/mL in H2O (25°C) | |

| λmax (azo product) | 540 nm |

Table 2: Common Analytical Interferences in Nitrite Assays

| Interference Source | Mitigation Strategy |

|---|---|

| High chloride | Dilution or standard addition |

| Organic matter | Filtration (0.45 μm) or activated carbon |

| Sulfide ions | Precipitation with Zn acetate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.